molecular formula C12H10ClNO B14858683 (6-(3-Chlorophenyl)pyridin-3-yl)methanol

(6-(3-Chlorophenyl)pyridin-3-yl)methanol

Cat. No.: B14858683
M. Wt: 219.66 g/mol
InChI Key: IGYGJQPCZIBJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(3-Chlorophenyl)pyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorophenyl group attached to the pyridine ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(3-Chlorophenyl)pyridin-3-yl)methanol typically involves the reaction of 3-chlorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the final product with high yield and purity. The reaction is typically carried out in stainless steel reactors equipped with temperature and pressure control systems.

Chemical Reactions Analysis

Types of Reactions

(6-(3-Chlorophenyl)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

    Reduction: Formation of 3-chlorobenzyl alcohol or 3-chloroaniline.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6-(3-Chlorophenyl)pyridin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-(3-Chlorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (6-(4-Chlorophenyl)pyridin-3-yl)methanol
  • (6-(2-Chlorophenyl)pyridin-3-yl)methanol
  • (6-(3-Bromophenyl)pyridin-3-yl)methanol

Uniqueness

(6-(3-Chlorophenyl)pyridin-3-yl)methanol is unique due to the specific positioning of the chlorophenyl group on the pyridine ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

[6-(3-chlorophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H10ClNO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-7,15H,8H2

InChI Key

IGYGJQPCZIBJEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.